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Compound of Interest

Compound Name: VO-Ohpic trihydrate

Cat. No.: B10780451 Get Quote

An In-depth Technical Guide to the Chemical Properties of Bis(3-

hydroxypicolinato)oxovanadium(IV) Trihydrate

Disclaimer: The compound "VO-Ohpic trihydrate" is not a standard chemical name found in

the literature. This guide is based on the plausible interpretation that "VO-Ohpic" refers to an

oxovanadium(IV) complex with 3-hydroxypicolinate, specifically bis(3-

hydroxypicolinato)oxovanadium(IV), and that "trihydrate" indicates the presence of three water

molecules of crystallization. The data and protocols presented are representative of this class

of compounds and are compiled from studies on analogous vanadyl complexes.

Introduction
Vanadium complexes have garnered significant interest in medicinal inorganic chemistry,

primarily due to their insulin-mimetic properties.[1][2] Oxovanadium(IV), or the vanadyl cation

(VO²⁺), forms stable complexes with a variety of organic ligands. These complexes are

investigated as potential therapeutic agents for diabetes mellitus, aiming to offer orally active

alternatives to insulin injections with improved bioavailability and reduced toxicity compared to

simple vanadium salts.[3][4]

This guide focuses on the chemical properties of bis(3-hydroxypicolinato)oxovanadium(IV)

trihydrate, a representative of the vanadyl-picolinate family of complexes. Picolinic acid and its

derivatives are effective chelating agents for the vanadyl ion, forming stable, five- or six-

coordinate complexes. The inclusion of a hydroxyl group on the pyridine ring can further

modulate the electronic properties and biological activity of the complex.
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Chemical Properties and Data
The chemical properties of bis(3-hydroxypicolinato)oxovanadium(IV) trihydrate are determined

by the central oxovanadium(IV) core and the coordinating 3-hydroxypicolinate ligands. The

complex is expected to be a paramagnetic solid with a characteristic blue or green color, typical

of d¹ VO²⁺ complexes.

Molecular Structure
The anticipated structure of bis(3-hydroxypicolinato)oxovanadium(IV) consists of a central

vanadium atom double-bonded to an oxygen atom (the vanadyl group). Two 3-

hydroxypicolinate ligands coordinate to the vanadium center in a bidentate fashion through the

nitrogen atom of the pyridine ring and the oxygen atom of the carboxylate group. The geometry

is likely a distorted square pyramid, with the vanadyl oxygen in the apical position and the two

ligands forming the basal plane. The three water molecules are incorporated into the crystal

lattice.

Quantitative Data Summary
The following table summarizes typical quantitative data for oxovanadium(IV) complexes with

picolinate-type ligands. Specific values for the title compound would require empirical

determination.
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Property Typical Value/Range Method of Determination

Formula Weight
C₁₂H₁₄N₂O₉V (for the

trihydrate)
Calculated

Appearance Blue to green crystalline solid Visual Inspection

Solubility

Sparingly soluble in water;

soluble in polar organic

solvents like DMSO and DMF.

Solubility Tests

IR Spectroscopy (cm⁻¹)

ν(V=O): 950 - 1000 cm⁻¹

ν(COO⁻) asymmetric: 1630 -

1670 cm⁻¹ ν(COO⁻)

symmetric: 1350 - 1420 cm⁻¹

Fourier-Transform Infrared

Spectroscopy (FTIR)

UV-Vis Spectroscopy
λ_max (nm): ~580 and ~770

(d-d transitions)
UV-Visible Spectroscopy

Magnetic Moment ~1.73 µB
Magnetic Susceptibility

Measurement

Experimental Protocols
The following sections detail generalized protocols for the synthesis and characterization of

bis(3-hydroxypicolinato)oxovanadium(IV) trihydrate, based on established methods for similar

complexes.[5][6]

Synthesis Protocol
This protocol describes a typical template synthesis reaction.

Materials:

Vanadyl sulfate monohydrate (VOSO₄·H₂O)

3-Hydroxypicolinic acid

Sodium hydroxide (NaOH)
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Ethanol

Deionized water

Procedure:

Ligand Preparation: Dissolve 2.0 mmol of 3-hydroxypicolinic acid in 20 mL of an

ethanol/water (1:1 v/v) mixture.

Deprotonation: Slowly add a 1.0 M aqueous solution of NaOH dropwise to the ligand solution

until a pH of ~6.5 is reached to deprotonate the carboxylic acid group.

Vanadyl Addition: In a separate flask, dissolve 1.0 mmol of vanadyl sulfate monohydrate in

15 mL of deionized water. Warm the solution gently to ensure complete dissolution.

Complexation: Add the vanadyl sulfate solution dropwise to the ligand solution with constant

stirring.

Reaction: Heat the resulting mixture to reflux for 2-3 hours. The color of the solution should

change to a deep green or blue, indicating complex formation.

Crystallization: Allow the solution to cool slowly to room temperature. Further cooling in a

refrigerator (4°C) overnight may facilitate the precipitation of the product.

Isolation and Purification: Collect the crystalline product by vacuum filtration. Wash the solid

with small portions of cold deionized water and then ethanol to remove unreacted starting

materials.

Drying: Dry the product in a desiccator over silica gel.

Characterization Protocols
FTIR Spectroscopy:

Prepare a KBr pellet by mixing ~1 mg of the dried complex with ~100 mg of dry KBr powder

and pressing the mixture into a thin disk.

Record the infrared spectrum from 4000 to 400 cm⁻¹.
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Identify the characteristic strong V=O stretching band around 950-1000 cm⁻¹ and the

asymmetric and symmetric carboxylate stretches.

UV-Visible Spectroscopy:

Prepare a solution of the complex in a suitable solvent (e.g., DMSO).

Record the electronic absorption spectrum from 300 to 900 nm.

Identify the characteristic d-d transition bands in the visible region.

Biological Activity and Signaling Pathway
Vanadium compounds, including oxovanadium(IV) complexes, are known to exhibit insulin-

mimetic activity.[7][8] This biological effect is primarily attributed to their ability to inhibit protein

tyrosine phosphatases (PTPs), particularly PTP1B, which is a key negative regulator of the

insulin signaling pathway.

Mechanism of Action:

Insulin Receptor (IR): The insulin signaling cascade begins when insulin binds to its receptor,

leading to autophosphorylation of tyrosine residues on the receptor's intracellular domain.

PTP Inhibition: In the absence of insulin, PTPs dephosphorylate the activated insulin

receptor, terminating the signal. Oxovanadium(IV) complexes can inhibit these PTPs.

Pathway Activation: By inhibiting PTPs, the vanadyl complex maintains the phosphorylated

(active) state of the insulin receptor and downstream substrates like Insulin Receptor

Substrate (IRS) proteins. This leads to the activation of downstream signaling pathways,

such as the PI3K/Akt pathway.

Metabolic Effects: The activation of these pathways ultimately results in the translocation of

GLUT4 glucose transporters to the cell membrane, increased glucose uptake, and

stimulation of glycogen synthesis, thereby lowering blood glucose levels.[1]

Visualizations
Experimental Workflow Diagram
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Synthesis

Characterization

1. Dissolve Ligand
(3-Hydroxypicolinic Acid)

2. Deprotonate Ligand
(add NaOH)

4. Mix Solutions

3. Prepare VOSO4 Solution

5. Reflux (2-3h)

6. Cool & Crystallize

7. Filter & Wash

8. Dry Product

Final Product
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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